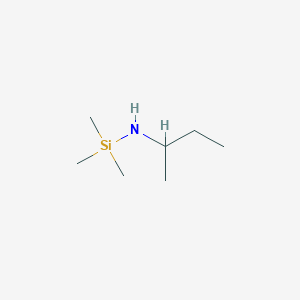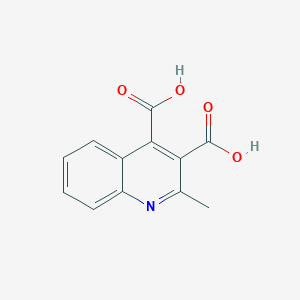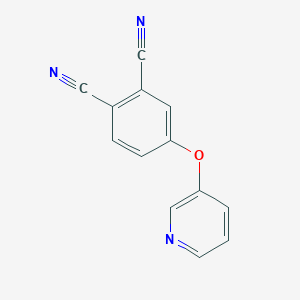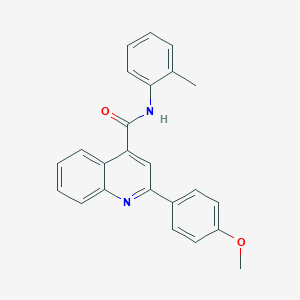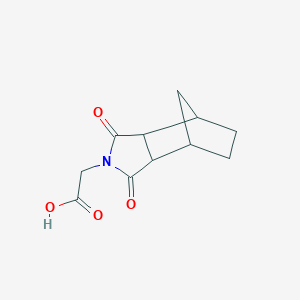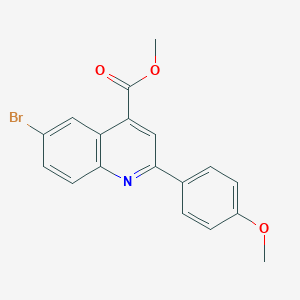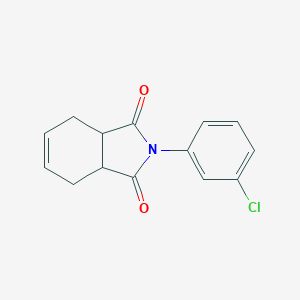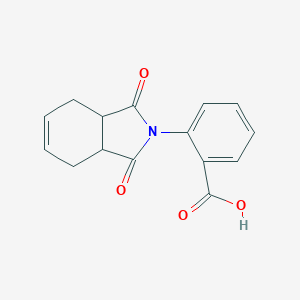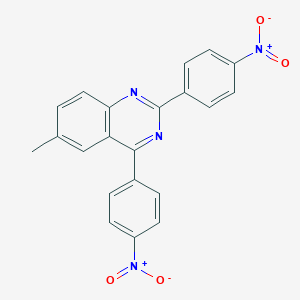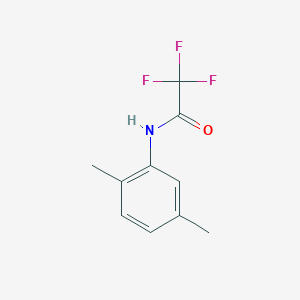![molecular formula C8H14O2 B186295 9-Oxabicyclo[3.3.1]nonan-1-ol CAS No. 37996-41-1](/img/structure/B186295.png)
9-Oxabicyclo[3.3.1]nonan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxabicyclo[3.3.1]nonan-1-ol, also known as 9-OBn, is a bicyclic compound with a unique structure that has attracted attention from the scientific community due to its potential therapeutic applications. This compound is a versatile building block for the synthesis of various natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-Oxabicyclo[3.3.1]nonan-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. In cancer cells, 9-Oxabicyclo[3.3.1]nonan-1-ol has been shown to induce apoptosis by inhibiting the activity of enzymes involved in cell survival and proliferation. In the brain, 9-Oxabicyclo[3.3.1]nonan-1-ol has been shown to protect against oxidative stress by modulating signaling pathways involved in cell death and inflammation. The exact mechanism of action of 9-Oxabicyclo[3.3.1]nonan-1-ol in the heart is still under investigation.
Biochemical and Physiological Effects:
9-Oxabicyclo[3.3.1]nonan-1-ol has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and cardioprotective properties. In cancer cells, 9-Oxabicyclo[3.3.1]nonan-1-ol induces apoptosis by activating the caspase cascade and inhibiting the activity of enzymes involved in cell survival and proliferation. In the brain, 9-Oxabicyclo[3.3.1]nonan-1-ol protects against oxidative stress by reducing the production of reactive oxygen species and inhibiting the activation of inflammatory pathways. In the heart, 9-Oxabicyclo[3.3.1]nonan-1-ol improves cardiac function by increasing the contractility of cardiac muscle cells and reducing the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 9-Oxabicyclo[3.3.1]nonan-1-ol is relatively straightforward and can be performed using standard laboratory equipment. The compound is stable and can be stored for extended periods without degradation. However, 9-Oxabicyclo[3.3.1]nonan-1-ol is not readily available commercially, and its synthesis requires specialized knowledge and equipment. Additionally, the compound is highly reactive and can be hazardous if not handled properly.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the properties and potential applications of 9-Oxabicyclo[3.3.1]nonan-1-ol. One area of interest is the development of novel anti-cancer therapies that utilize 9-Oxabicyclo[3.3.1]nonan-1-ol as a building block. Another area of research is the investigation of the neuroprotective properties of 9-Oxabicyclo[3.3.1]nonan-1-ol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the mechanism of action of 9-Oxabicyclo[3.3.1]nonan-1-ol in the heart and to explore its potential as a therapeutic agent for the treatment of heart disease.
Conclusion:
9-Oxabicyclo[3.3.1]nonan-1-ol is a unique bicyclic compound with promising therapeutic applications in various fields of medicine. Its synthesis has been extensively studied, and its potential as a building block for the synthesis of natural products and pharmaceuticals has been demonstrated. 9-Oxabicyclo[3.3.1]nonan-1-ol has been shown to exhibit anti-cancer, neuroprotective, and cardioprotective properties, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 9-Oxabicyclo[3.3.1]nonan-1-ol involves a multi-step process that includes the reaction of cyclohexene oxide with a Grignard reagent, followed by a ring-closing metathesis reaction. This method has been optimized to produce high yields of 9-Oxabicyclo[3.3.1]nonan-1-ol with excellent purity. The synthesis of 9-Oxabicyclo[3.3.1]nonan-1-ol has been extensively studied, and several modifications have been proposed to improve the efficiency and selectivity of the reaction.
Wissenschaftliche Forschungsanwendungen
9-Oxabicyclo[3.3.1]nonan-1-ol has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiology. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 9-Oxabicyclo[3.3.1]nonan-1-ol has shown promise as a neuroprotective agent, with studies demonstrating its ability to protect against brain damage caused by oxidative stress. In cardiology, 9-Oxabicyclo[3.3.1]nonan-1-ol has been shown to have a positive effect on heart function, improving cardiac output and reducing the risk of heart disease.
Eigenschaften
CAS-Nummer |
37996-41-1 |
|---|---|
Produktname |
9-Oxabicyclo[3.3.1]nonan-1-ol |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
9-oxabicyclo[3.3.1]nonan-1-ol |
InChI |
InChI=1S/C8H14O2/c9-8-5-1-3-7(10-8)4-2-6-8/h7,9H,1-6H2 |
InChI-Schlüssel |
XDDNOHRKYPLTNW-UHFFFAOYSA-N |
SMILES |
C1CC2CCCC(C1)(O2)O |
Kanonische SMILES |
C1CC2CCCC(C1)(O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




